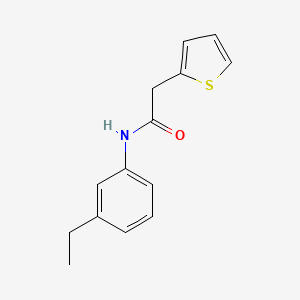
N-(6-methoxy-1,3-benzothiazol-2-yl)-1H-1,2,4-triazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(6-methoxy-1,3-benzothiazol-2-yl)-1H-1,2,4-triazole-3-carboxamide, commonly known as MBT, is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent. MBT belongs to the class of benzothiazole derivatives, which have been extensively studied for their pharmacological properties.
作用機序
The mechanism of action of MBT is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cancer cell growth and survival. MBT has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the degradation of extracellular matrix proteins and play a role in cancer cell invasion and metastasis. Additionally, MBT has been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects:
MBT has been shown to have a range of biochemical and physiological effects, including the inhibition of cancer cell growth and invasion, protection against oxidative stress-induced cell death, and reduction of inflammation in neuronal cells. Additionally, MBT has been found to induce apoptosis, or programmed cell death, in cancer cells.
実験室実験の利点と制限
One advantage of using MBT in lab experiments is its relatively low toxicity compared to other anticancer agents. Additionally, MBT is easy to synthesize and can be obtained in high yields. However, one limitation of using MBT in lab experiments is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for research on MBT. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of MBT. Additionally, further studies are needed to elucidate the mechanism of action of MBT and its potential as a therapeutic agent for various diseases. Finally, research is needed to develop more effective methods for delivering MBT in vivo, such as through the use of nanoparticles or other drug delivery systems.
合成法
The synthesis of MBT involves the reaction of 6-methoxybenzothiazole-2-amine and 1H-1,2,4-triazole-3-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction yields MBT as a white crystalline solid with a molecular weight of 307.34 g/mol.
科学的研究の応用
MBT has been studied for its potential as an anticancer agent, as well as for its neuroprotective and anti-inflammatory properties. In vitro studies have shown that MBT inhibits the growth of various cancer cell lines, including breast, lung, and liver cancer cells. Additionally, MBT has been found to protect against oxidative stress-induced cell death and reduce inflammation in neuronal cells.
特性
IUPAC Name |
N-(6-methoxy-1,3-benzothiazol-2-yl)-1H-1,2,4-triazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5O2S/c1-18-6-2-3-7-8(4-6)19-11(14-7)15-10(17)9-12-5-13-16-9/h2-5H,1H3,(H,12,13,16)(H,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRYLQLXBDITZQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=NC=NN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(2-nitrophenyl)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5740328.png)
![4-methoxy-2-{[4-(4-methylbenzyl)-1-piperazinyl]methyl}phenol](/img/structure/B5740334.png)
![2-[(4-chlorophenyl)thio]-N-(2,4-difluorophenyl)acetamide](/img/structure/B5740337.png)
![methyl 4-{[(anilinocarbonothioyl)amino]methyl}benzoate](/img/structure/B5740345.png)
![N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-naphthamide](/img/structure/B5740353.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-methylbenzamide](/img/structure/B5740364.png)
![4-[(2,4-dichlorophenoxy)acetyl]-4H-1,2,4-triazol-3-amine](/img/structure/B5740372.png)


![5H-spiro[benzo[h][1,2,4]triazolo[3,4-b]quinazoline-6,1'-cyclopentan]-7(12H)-one](/img/structure/B5740408.png)
![6-acetyl-2-(2,3-dimethylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5740413.png)

![2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}-1-phenylethanone](/img/structure/B5740426.png)
